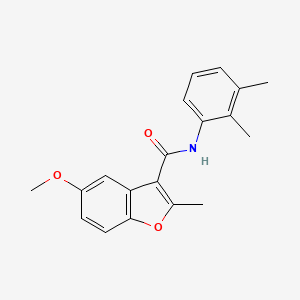

N-(2,3-dimethylphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide

Descripción

N-(2,3-Dimethylphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide is a benzofuran-derived carboxamide compound characterized by a methoxy group at position 5, a methyl group at position 2 of the benzofuran core, and a carboxamide moiety at position 3 linked to a 2,3-dimethylphenyl substituent.

Propiedades

IUPAC Name |

N-(2,3-dimethylphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3/c1-11-6-5-7-16(12(11)2)20-19(21)18-13(3)23-17-9-8-14(22-4)10-15(17)18/h5-10H,1-4H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRQDOXSRKIYBPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C2=C(OC3=C2C=C(C=C3)OC)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(2,3-dimethylphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of N-(2,3-dimethylphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide can be represented as follows:

- IUPAC Name : N-(2,3-dimethylphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide

- Molecular Formula : C17H19N1O3

- Molecular Weight : 299.34 g/mol

Antiviral Activity

Recent studies have indicated that derivatives of benzofuran exhibit significant antiviral properties. For instance, compounds similar to N-(2,3-dimethylphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide have shown efficacy against various viruses, including the Yellow Fever Virus (YFV). The effective concentration (EC50) and cytotoxic concentration (CC50) are crucial metrics in evaluating these compounds.

| Compound | EC50 (μM) | CC50 (μM) | Selectivity Index (SI) |

|---|---|---|---|

| Compound A | 3.54 | 54.0 | 15.3 |

| Compound B | 8.89 | 75.0 | 8.43 |

These findings suggest that the selectivity index, which is the ratio of CC50 to EC50, indicates a favorable therapeutic window for these compounds, making them promising candidates for further development .

Anticancer Activity

The anticancer properties of compounds similar to N-(2,3-dimethylphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide have also been explored. A study evaluating various derivatives demonstrated significant cytotoxic effects against multiple cancer cell lines.

| Cell Line | IC50 (μM) |

|---|---|

| Human Colon Cancer | 10.5 |

| Human Lung Cancer | 12.7 |

| Human Breast Cancer | 9.8 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the potential effectiveness of these compounds in cancer therapy .

The biological activity of N-(2,3-dimethylphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide is hypothesized to involve interactions with specific cellular targets that disrupt viral replication and induce apoptosis in cancer cells. Molecular docking studies suggest that this compound may bind effectively to viral proteins and cellular receptors involved in tumorigenesis.

Case Study 1: Antiviral Efficacy Against YFV

In a controlled study, N-(2,3-dimethylphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide was tested for its antiviral efficacy against YFV. The compound exhibited an EC50 of approximately 4 μM, demonstrating significant antiviral activity while maintaining a high selectivity index .

Case Study 2: Anticancer Properties

In another investigation focusing on its anticancer properties, this compound was administered to human cancer cell lines. The results indicated that it effectively reduced cell viability with an IC50 value of approximately 9 μM against breast cancer cells, suggesting its potential as a therapeutic agent in oncology .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Comparison with Dihydroisobenzofuran Carboxamides (Pharmacopeial Derivatives)

highlights compounds like 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide and related derivatives. These share a carboxamide group but differ in core structure (dihydroisobenzofuran vs. benzofuran) and substituents:

Table 1: Key Structural Differences

| Compound | Core Structure | Key Substituents | Functional Group | Notable Features |

|---|---|---|---|---|

| Target Compound | Benzofuran | 5-methoxy, 2-methyl, 2,3-dimethylphenyl | Carboxamide | Lipophilic methyl/methoxy groups |

| 1-(4-Fluorophenyl)-dihydroisobenzofuran | Dihydroisobenzofuran | 4-fluorophenyl, dimethylaminopropyl | Carboxamide | Electron-withdrawing fluorine; tertiary amine |

- Substituent Effects: The 2,3-dimethylphenyl group introduces steric bulk, possibly hindering molecular interactions relative to the smaller 4-fluorophenyl group. The 5-methoxy group in the target compound could increase lipophilicity versus the dimethylaminopropyl chain in the pharmacopeial analog, influencing solubility and membrane permeability .

Comparison with Chloroacetamide Pesticides

lists chloroacetamide herbicides such as 2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide. These share the 2,3-dimethylphenyl substituent but differ in core functionality:

Table 2: Core Structure and Functional Group Comparison

| Compound | Core Structure | Functional Group | Key Substituents | Use |

|---|---|---|---|---|

| Target Compound | Benzofuran | Carboxamide | 2,3-dimethylphenyl | Undefined (structural analog) |

| 2-Chloro-N-(2,3-dimethylphenyl)-... | Acetamide | Chloroacetamide | 2,3-dimethylphenyl | Herbicide (e.g., soil-acting) |

- Functional Group Role : The chloroacetamide group in pesticides is critical for inhibiting fatty acid elongation in plants. The target’s benzofuran carboxamide may target different biochemical pathways, leveraging hydrogen-bonding capacity from the carboxamide for distinct interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.